Tert-butyl 4,6-dioxo-2-isopropylpiperidine-1-carboxylate

Stereoselective synthesis Diastereoselective reduction Peptidomimetic building blocks

Tert‑butyl 4,6‑dioxo‑2‑isopropylpiperidine‑1‑carboxylate (CAS 1008510‑48‑2, molecular formula C₁₃H₂₁NO₄, MW 255.31) belongs to the class of N‑protected 2‑substituted 4,6‑dioxo‑1‑piperidinecarboxylates. These compounds serve as versatile chiral building blocks in medicinal chemistry and peptidomimetic synthesis, particularly as precursors to enantiopure 4‑hydroxypipecolates and 4‑hydroxylysine derivatives.

Molecular Formula C13H21NO4
Molecular Weight 255.31 g/mol
Cat. No. B12503393
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4,6-dioxo-2-isopropylpiperidine-1-carboxylate
Molecular FormulaC13H21NO4
Molecular Weight255.31 g/mol
Structural Identifiers
SMILESCC(C)C1CC(=O)CC(=O)N1C(=O)OC(C)(C)C
InChIInChI=1S/C13H21NO4/c1-8(2)10-6-9(15)7-11(16)14(10)12(17)18-13(3,4)5/h8,10H,6-7H2,1-5H3
InChIKeyUEVWDFWZAUYSFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Is Tert-butyl 4,6-dioxo-2-isopropylpiperidine-1-carboxylate and Why Sourcing the Right Derivative Matters


Tert‑butyl 4,6‑dioxo‑2‑isopropylpiperidine‑1‑carboxylate (CAS 1008510‑48‑2, molecular formula C₁₃H₂₁NO₄, MW 255.31) belongs to the class of N‑protected 2‑substituted 4,6‑dioxo‑1‑piperidinecarboxylates [1]. These compounds serve as versatile chiral building blocks in medicinal chemistry and peptidomimetic synthesis, particularly as precursors to enantiopure 4‑hydroxypipecolates and 4‑hydroxylysine derivatives [1]. The presence of the isopropyl group at C2 and the tert‑butoxycarbonyl (Boc) protecting group at N1 confers distinct steric and stereoelectronic properties that directly influence diastereoselectivity in downstream transformations.

Why You Cannot Simply Substitute Any 4,6‑Dioxopiperidine‑1‑carboxylate for Tert‑butyl 4,6‑dioxo‑2‑isopropylpiperidine‑1‑carboxylate


In‑class 4,6‑dioxopiperidine‑1‑carboxylates differ only by the C2 substituent (e.g., methyl, ethyl, benzyl, isobutyl) and/or the N‑protecting group (tert‑butyl vs. benzyl ester), but these seemingly minor variations produce large differences in stereochemical outcome and purification behaviour [1]. Direct comparative data show that switching from the isopropyl to the methyl analog reduces diastereoselectivity by 7 percentage points and lowers isolated yield by 4 percentage points under identical reduction conditions [1]. The isopropyl derivative also crystallises without chromatography, whereas the benzyl‑ester congener requires silica gel purification [1]. Consequently, generic substitution risks lower enantiopurity, extra purification steps, and reduced process robustness.

Quantitative Evidence Differentiating Tert‑butyl 4,6‑dioxo‑2‑isopropylpiperidine‑1‑carboxylate from Its Closest Analogs


Superior Diastereoselectivity in NaBH₄ Reduction Compared to the Methyl Analog

The C2 isopropyl group delivers the highest diastereomeric ratio among the alkyl‑substituted congeners examined by Marin et al. [1]. When reduced with NaBH₄ in CH₂Cl₂/AcOH, the target compound (4e) affords a 91:9 cis/trans ratio and 91% isolated yield, whereas the methyl analog (4f) yields only an 84:16 ratio and 87% yield under identical conditions. The authors explicitly note that ‘the selectivity of the reaction is significantly influenced by the bulk of the side chain at C2, with the lowest and highest selectivities being observed for the methyl and isopropyl groups, respectively’ [1].

Stereoselective synthesis Diastereoselective reduction Peptidomimetic building blocks

Simplified Isolation via Crystallisation Unlike the Benzyl Ester Congener

The tert‑butyl 4,6‑dioxo‑2‑isopropylpiperidine‑1‑carboxylate (4e) can be purified to analytical purity by simple crystallisation from CH₂Cl₂/pentane, whereas the benzyl ester analog (4b) requires chromatography on silica gel [1]. This practical advantage is documented in Table 1 of Marin et al., where all other 2‑substituted derivatives (including 4e) reportedly precipitated as pure solids after standard workup, but 4b necessitated an additional column chromatographic step.

Process chemistry Scalable synthesis Chromatography-free purification

Maximal Steric Steering Due to the Isopropyl Group’s van der Waals Volume

Marin et al. systematically varied the C2 side chain from methyl to isobutyl and found that the diastereomeric excess correlates directly with steric bulk, peaking at the isopropyl group [1]. This outcome is attributed to enhanced A(1,3) strain that locks the 2‑substituent in an axial orientation, maximising stereofacial bias during hydride attack. The observed trend (dr: 84:16 for Me, 91:9 for iPr, and 90:10 for iBu) positions the isopropyl derivative as the optimal compromise between steric demand and synthetic accessibility among the tested analogs.

Conformational analysis A(1,3) strain Steric effects

Confirmed Axial Orientation of the 2‑Substituent by X‑ray Crystallography

X‑ray crystal structures of the enol tautomer 6e (derived from 4e) and the reduced product 2a confirm that the 2‑isopropyl substituent adopts an axial orientation to minimise A(1,3) strain, with the C2–C12 bond forming an angle of only 5.4(2)° to the normal of the ring plane [1]. This well‑defined geometry is preserved in the reduced δ‑lactam and underlies the predictable facial selectivity observed in subsequent transformations.

X-ray crystallography Conformational analysis Molecular modeling

Where Tert‑butyl 4,6‑dioxo‑2‑isopropylpiperidine‑1‑carboxylate Delivers Maximum Value


Asymmetric Synthesis of Enantiopure cis‑4‑Hydroxypipecolates for Peptidomimetic Drugs

The high diastereoselectivity (91:9 dr) achieved with the isopropyl derivative [1] makes it the precursor of choice for preparing enantiopure cis‑4‑hydroxypipecolic acid derivatives, which are key intermediates in the synthesis of HIV protease inhibitors, glycosidase inhibitors, and N‑methyl‑D‑aspartate (NMDA) receptor modulators. Using the methyl analog would require additional chiral separation steps, eroding both yield and cost efficiency.

Scalable Production of 4‑Hydroxylysine Building Blocks for Constrained Peptide Therapeutics

Because compound 4e can be isolated by simple crystallisation without chromatography [1], it is well‑suited for process‑scale synthesis of 4‑hydroxylysine derivatives—building blocks employed in conformationally constrained peptide drugs targeting protein‑protein interactions. The chromatography‑free purification avoids throughput bottlenecks and reduces solvent waste in pilot‑plant campaigns.

Conformational Toolbox for Medicinal Chemistry: Axial Substituent as a Structural Anchor

The X‑ray‑confirmed axial orientation of the 2‑isopropyl substituent [1] provides medicinal chemists with a predictable conformational scaffold for the design of rigid peptidomimetics. This is particularly valuable in the development of neurokinin‑2 (NK₂) receptor antagonists and other GPCR‑targeted compounds where spatial presentation of pharmacophores is critical for potency and selectivity.

Academic and Industrial Research on A(1,3) Strain‑Controlled Reactivity

The compound is an ideal model substrate for studying A(1,3) strain effects on stereoselective transformations. The experimental data showing the trend from methyl (84:16 dr) to isopropyl (91:9 dr) [1] offer a validated system for computational chemists developing predictive models of diastereofacial selectivity in cyclic 1,3‑dicarbonyl systems.

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